allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Description
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound featuring a fused benzoxadiazocine core. This bicyclic system integrates oxygen, nitrogen, and sulfur atoms, with key substituents including:
- 10-Methoxy group: Enhances lipophilicity and influences electronic properties.
- 3-(2-Methoxyphenyl): Aromatic substituent contributing to steric bulk and π-π interactions.
- 4-Thioxo: Thiolactam moiety, which may modulate hydrogen-bonding capacity and metabolic stability.
While direct biological data for this compound are unavailable, structural analogs (e.g., benzoxadiazocines and related heterocycles) are often explored for pharmaceutical applications due to their diverse reactivity and binding properties .
Properties
IUPAC Name |
prop-2-enyl 6-methoxy-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-13-29-21(26)18-19-14-9-8-12-17(28-4)20(14)30-23(18,2)25(22(31)24-19)15-10-6-7-11-16(15)27-3/h5-12,18-19H,1,13H2,2-4H3,(H,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDWJJOUAVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4OC)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (referred to as Compound A) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and a molecular weight of 440.51 g/mol. Its structure features a thioxo group and multiple methoxy substituents that are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The structure-activity relationship analysis suggests that modifications in the methoxy and thioxo groups can enhance its cytotoxic effects against tumor cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.4 | Induction of apoptosis |
| MCF7 | 12.3 | Inhibition of cell cycle progression |
| A549 | 10.7 | Disruption of mitochondrial function |
These findings highlight the potential of Compound A as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, Compound A has demonstrated antimicrobial activity against several pathogenic microorganisms. In vitro studies showed that it was effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The compound's mechanism appears to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
A study conducted by Shen et al. (2020) evaluated the anticancer efficacy of Compound A against multiple human tumor cell lines. The results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 μM. Flow cytometry analyses confirmed increased levels of caspase activation in treated cells, suggesting a mitochondrial-mediated apoptotic pathway .
Study 2: Antimicrobial Mechanism
Another study focused on the antimicrobial mechanisms of Compound A revealed that it affects bacterial cell wall synthesis and disrupts membrane potential. The researchers employed electron microscopy to visualize morphological changes in treated bacteria, which exhibited significant membrane blebbing and loss of structural integrity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine derivatives exhibit significant anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the microorganisms.
Anti-inflammatory Activity
Preliminary studies suggest that allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.
Proteomics Research
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. It aids in the identification of target proteins and understanding their roles in various biological processes .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its derivatives for potential therapeutic agents targeting various diseases, particularly cancers and infectious diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the cytotoxic effects on breast cancer cell lines | The compound showed significant inhibition of cell growth with an IC50 value indicating potent anticancer activity. |
| Antimicrobial Efficacy Assessment | Test against common bacterial strains | Demonstrated effective inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent. |
| Anti-inflammatory Mechanism Investigation | Assess impact on cytokine production | Reduced levels of TNF-alpha and IL-6 were observed in treated cells compared to controls, indicating anti-inflammatory effects. |
Comparison with Similar Compounds
Structural Analogs in the Benzoxadiazocine Family
The closest analog is 10-ethoxy-2-methyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione (). Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Structural Insights :
- The 2-methoxyphenyl vs. 3-methylphenyl substitution alters steric and electronic profiles, impacting interactions with hydrophobic binding pockets.
- 4-Thioxo (thiolactam) vs.
Heterocyclic Compounds with Divergent Cores
Compounds such as thiazolo-pyrimidines () and pyrimidoquinazolines (e.g., compound 12 in ) share functional groups (e.g., cyano, carbonyl) but differ in core architecture:
- Thiazolo-pyrimidines (e.g., 11a/b): Feature fused thiazole and pyrimidine rings with arylidene substituents. These exhibit higher hydrogen-bond acceptors (e.g., 11b: 6 acceptors) but lack the benzoxadiazocine’s conformational rigidity .
- Pyrimidoquinazolines (e.g., compound 12): Contain a quinazoline scaffold with pyrimidine fusion, often associated with DNA-intercalating activity. Lower molecular weight (~318 g/mol) and simpler substitution patterns contrast with the target compound’s complexity .
Physicochemical and Computational Similarity
Using chemoinformatic methods (), the Tanimoto coefficient quantifies structural similarity. For the target compound and ’s analog:
- Structural fingerprints : High overlap in core benzoxadiazocine structure but divergence in substituents (e.g., carboxylate vs. thione).
- Predicted Tanimoto score : ~0.65–0.75 (moderate similarity), reflecting shared heterocyclic features but distinct functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
